

4-Aminotetrahydropyran hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminotetrahydropyran hydrochloride

Cat. No.: B1439221

[Get Quote](#)

An In-depth Technical Guide to 4-Aminotetrahydropyran Hydrochloride

This guide provides a comprehensive technical overview of **4-Aminotetrahydropyran Hydrochloride**, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its core physicochemical properties, synthesis, applications, and handling protocols, grounding all claims in authoritative data.

Core Compound Identity and Physicochemical Properties

4-Aminotetrahydropyran hydrochloride is the salt form of the parent amine, 4-Aminotetrahydropyran. The hydrochloride form enhances stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications compared to its free base.^[1] Its structure features a saturated six-membered ring containing an oxygen atom (a tetrahydropyran, or oxane, ring) with an amine group at the C4 position.^[1] This non-aromatic, sp^3 -rich scaffold is of significant interest in drug discovery for creating molecules with improved three-dimensionality.^{[2][3]}

The fundamental properties of this compound are summarized below.

Property	Value	Source
Chemical Formula	<chem>C5H12ClNO</chem>	PubChem[4], Sigma-Aldrich[5]
Molecular Weight	137.61 g/mol	PubChem[4], Sigma-Aldrich[5]
CAS Number	33024-60-1	ChemicalBook[6], PubChem[4]
IUPAC Name	oxan-4-amine;hydrochloride	PubChem[4]
Synonyms	Tetrahydro-2H-pyran-4-amine hydrochloride, Oxan-4-amine hydrochloride	CymitQuimica[1], Pharmaffiliates[7]
Appearance	White crystalline powder / Solid	CymitQuimica[1]
Purity	Typically ≥97%	CymitQuimica[1]

Synthesis and Purification: A Validated Protocol

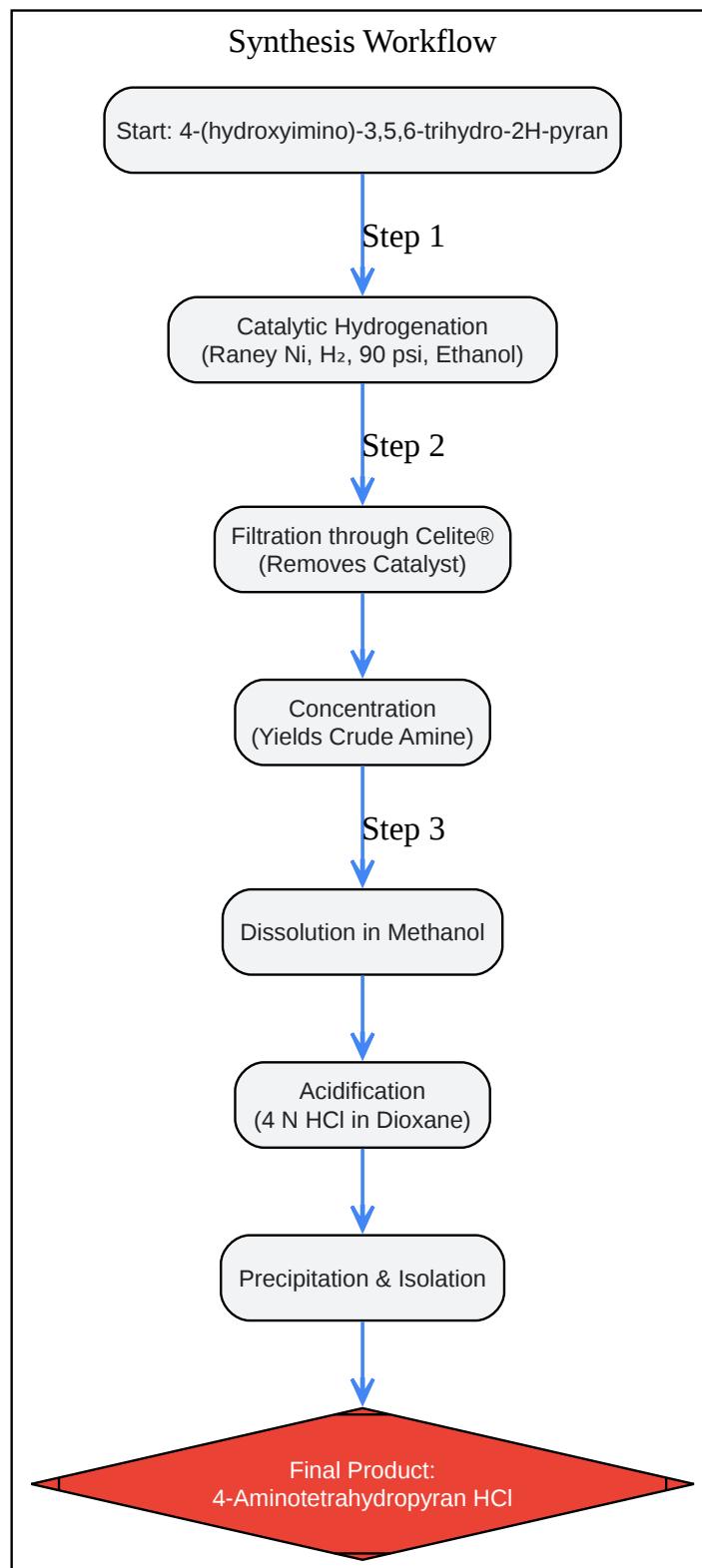
The synthesis of **4-Aminotetrahydropyran hydrochloride** is most commonly achieved through the catalytic hydrogenation of a corresponding oxime precursor. This method is reliable and scalable for laboratory purposes.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran to the primary amine, followed by salt formation.

Step 1: Hydrogenation of the Oxime

- Charge a hydrogenation vessel with 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran (1 equivalent) and a suitable solvent such as ethanol.
- Add a catalytic amount of Raney Nickel (typically 5-10% by weight). The choice of Raney Nickel is critical; it is a highly effective catalyst for the reduction of oximes to primary amines under moderate conditions.


- Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.
- Pressurize the vessel with hydrogen (e.g., 90 psi) and maintain vigorous stirring at room temperature.[6][8]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 24-72 hours).[6]

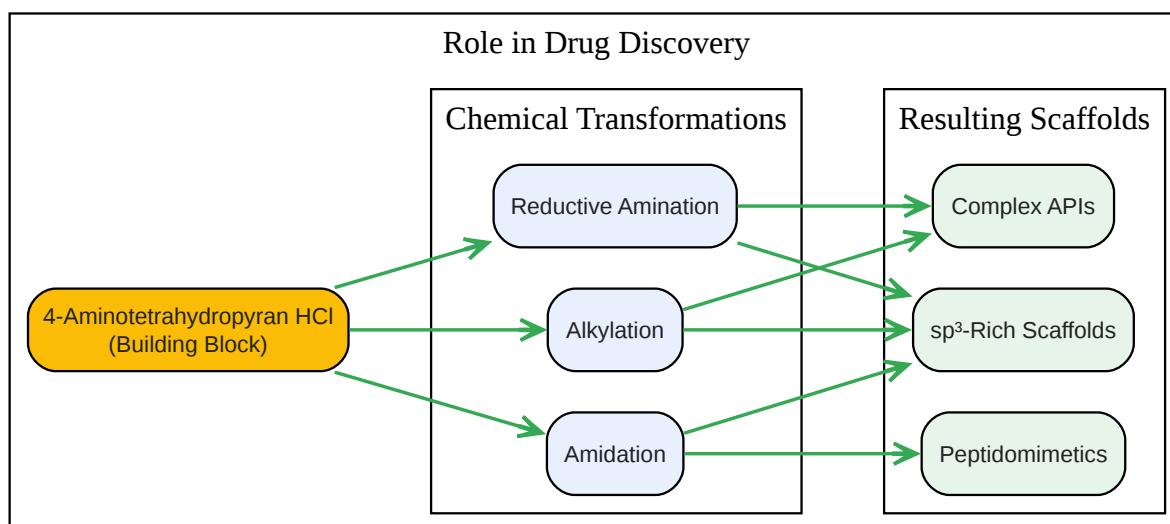
Step 2: Work-up and Isolation of the Free Base

- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. This step must be performed with caution, as Raney Nickel can be pyrophoric when dry. The filter cake should be washed with the reaction solvent (ethanol or methanol) to ensure complete recovery of the product.[6]
- Concentrate the filtrate under reduced pressure to yield the crude 4-Aminotetrahydropyran free base.

Step 3: Formation of the Hydrochloride Salt

- Dissolve the crude amine in a minimal amount of a suitable solvent, such as methanol or dioxane.[6]
- Add a solution of hydrochloric acid (e.g., 4 N HCl in dioxane or concentrated aqueous HCl) dropwise while stirring.[6] The addition of acid protonates the basic amine, initiating the precipitation of the hydrochloride salt.
- Continue stirring, and cool the mixture in an ice bath if necessary to maximize precipitation.
- Collect the resulting solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield **4-Aminotetrahydropyran hydrochloride** as a solid.

[Click to download full resolution via product page](#)


Synthesis workflow for 4-Aminotetrahydropyran hydrochloride.

Role in Drug Discovery and Medicinal Chemistry

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry. Its inclusion in drug candidates can improve pharmacokinetic properties such as solubility and metabolic stability. **4-Aminotetrahydropyran hydrochloride** serves as a versatile building block for introducing this valuable scaffold.

Key Applications:

- **Scaffold for sp^3 -Rich Libraries:** Modern drug discovery emphasizes the creation of molecules with greater three-dimensionality (higher sp^3 character) to improve selectivity and reduce off-target effects.^{[2][3]} **4-Aminotetrahydropyran hydrochloride** is an ideal starting material for building libraries of such compounds.^[2]
- **Peptidomimetics:** The rigid cyclic structure can be used to mimic peptide turn structures, which is a common strategy for developing protease-resistant and orally bioavailable peptide-based drugs.^[9]
- **Intermediate for Complex Molecules:** The primary amine serves as a synthetic handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into more complex target molecules.^{[9][10]}

[Click to download full resolution via product page](#)*Application pathways in medicinal chemistry.*

Safety, Handling, and Storage

Proper handling of **4-Aminotetrahydropyran hydrochloride** is essential for laboratory safety. The compound presents several hazards that require appropriate precautions.

GHS Hazard Classification:

- Pictogram: GHS07 (Exclamation Mark)[5]
- Signal Word: Warning[5]
- Hazard Statements:
 - H302: Harmful if swallowed.[4][5]
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
- Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[11]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[12]
- Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[11]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

- Keep away from incompatible materials such as strong oxidizing agents and acids.[11][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminotetrahydropyran hydrochloride | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-aminotetrahydropyran hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [amp.chemicalbook.com]
- 9. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [wap.guidechem.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Aminotetrahydropyran hydrochloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439221#4-aminotetrahydropyran-hydrochloride-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com